2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile
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Overview
Description
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H7FN2O This compound is characterized by the presence of a benzylidene group substituted with a fluorine atom, a hydroxyl group, and a methyl group, along with a malononitrile moiety
Preparation Methods
The synthesis of 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The general procedure involves the reaction of 5-fluoro-2-hydroxy-3-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under mild conditions, often in an organic solvent like ethanol, and yields the desired product with high efficiency .
Chemical Reactions Analysis
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The fluorine atom and hydroxyl group on the benzene ring can participate in substitution reactions, leading to a variety of substituted derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins by forming covalent bonds with active site residues. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar compounds to 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile include other benzylidenemalononitrile derivatives, such as:
2-(2-Hydroxybenzylidene)malononitrile: Lacks the fluorine and methyl groups, leading to different reactivity and applications.
2-(4-Hydroxy-3-methylbenzylidene)malononitrile: Similar structure but with different substitution patterns, affecting its chemical properties.
2-(5-Fluoro-2-hydroxybenzylidene)malononitrile: Lacks the methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7FN2O |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-[(5-fluoro-2-hydroxy-3-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2O/c1-7-2-10(12)4-9(11(7)15)3-8(5-13)6-14/h2-4,15H,1H3 |
InChI Key |
WDFRLYROVPRCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=C(C#N)C#N)F |
Origin of Product |
United States |
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